molecular formula C12H11N3O2 B11878246 (2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one

(2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one

Cat. No.: B11878246
M. Wt: 229.23 g/mol
InChI Key: RIWYPHQPXKNKQX-LDYMZIIASA-N
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Description

(2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one is a heterobicyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry for the synthesis of novel lead compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a triazole derivative and a chromanone precursor, followed by cyclization under acidic or basic conditions . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of novel compounds with potential biological activities.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-2-Methyl-3-(1H-1,2,4-triazol-1-yl)chroman-4-one is unique due to its specific stereochemistry and combination of the chromanone and triazole moieties.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

(2R,3R)-2-methyl-3-(1,2,4-triazol-1-yl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H11N3O2/c1-8-11(15-7-13-6-14-15)12(16)9-4-2-3-5-10(9)17-8/h2-8,11H,1H3/t8-,11-/m1/s1

InChI Key

RIWYPHQPXKNKQX-LDYMZIIASA-N

Isomeric SMILES

C[C@@H]1[C@H](C(=O)C2=CC=CC=C2O1)N3C=NC=N3

Canonical SMILES

CC1C(C(=O)C2=CC=CC=C2O1)N3C=NC=N3

Origin of Product

United States

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